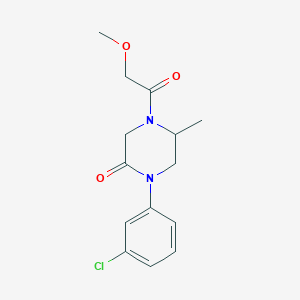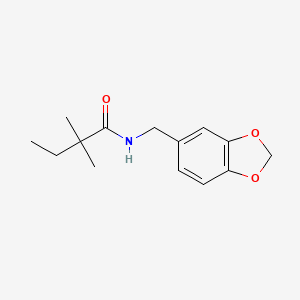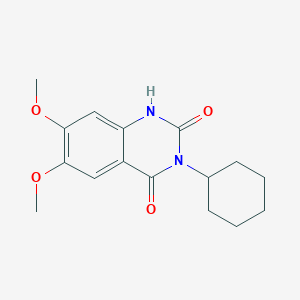
3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including 3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, often involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. This method provides an effective and straightforward approach to produce quinazolin-2-ones and related compounds through cyclization-alkoxycarbonylation reactions under specific conditions (Costa et al., 2004). Synthesis can also be achieved through microwave-assisted reactions of specific aldehyde and acid derivatives, demonstrating the versatility of methods available for producing these compounds (Jiang et al., 2007).
Molecular Structure Analysis
Quinazoline derivatives exhibit diverse molecular conformations, depending on their specific substituents and structural modifications. The crystal structure and molecular geometry of these compounds are often characterized by X-ray diffraction analysis, revealing the presence of hydrogen bonding and other intermolecular interactions that contribute to their stability and reactivity (Gandhi et al., 2020).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of quinazoline derivatives, including 3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, are closely related to their molecular structure. These compounds typically exhibit solid-state characteristics, with specific melting points, solubility profiles, and crystalline forms that can be tailored through chemical modifications (Sweeney et al., 2018).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are defined by their functional groups and molecular frameworks. These compounds can undergo a range of reactions, including nucleophilic substitution and electrophilic addition, depending on the presence of electron-donating or electron-withdrawing substituents. Their chemical behavior is essential for their application in synthetic organic chemistry and drug design (Yan et al., 2017).
Propriétés
IUPAC Name |
3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-8-11-12(9-14(13)22-2)17-16(20)18(15(11)19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVAAHLMAAVVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

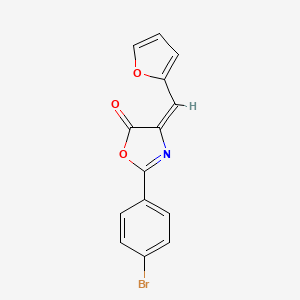
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5527696.png)
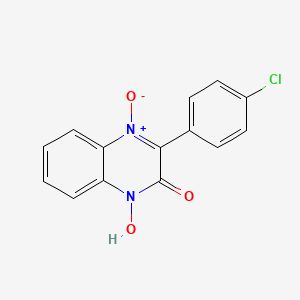
![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

![N-[(1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527726.png)
![3-(1-methylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527734.png)
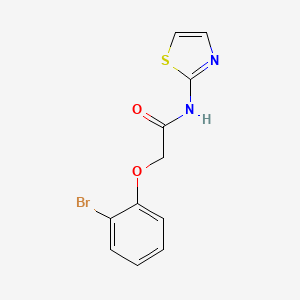
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5527761.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5527767.png)
